molecular formula C24H26ClN3O4 B11131008 6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one

6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one

Cat. No.: B11131008
M. Wt: 455.9 g/mol
InChI Key: MOXSXKIKAZMGMH-UHFFFAOYSA-N
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Description

6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include anhydrous potassium carbonate, dry DMF, and various coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted chromenone derivatives .

Scientific Research Applications

6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives, piperazine-containing molecules, and pyridine-based compounds. Examples include:

Uniqueness

What sets 6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H26ClN3O4

Molecular Weight

455.9 g/mol

IUPAC Name

6-chloro-3,4-dimethyl-7-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethoxy]chromen-2-one

InChI

InChI=1S/C24H26ClN3O4/c1-16-17(2)24(30)32-21-14-22(20(25)13-19(16)21)31-15-23(29)28-11-9-27(10-12-28)8-6-18-5-3-4-7-26-18/h3-5,7,13-14H,6,8-12,15H2,1-2H3

InChI Key

MOXSXKIKAZMGMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCN(CC3)CCC4=CC=CC=N4)C

Origin of Product

United States

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